molecular formula C15H16BrNO4S B3709632 N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3709632
M. Wt: 386.3 g/mol
InChI Key: GZCPPLVWQOKGQF-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom and a methyl group attached to a phenyl ring, along with two methoxy groups on a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of N-(4-azido-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide.

    Oxidation: Formation of N-(4-carboxy-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide.

    Reduction: Formation of N-(4-amino-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a pyrazine ring instead of a benzenesulfonamide moiety.

    N-(4-bromo-3-methylphenyl)picolinamide: Contains a picolinamide group instead of a benzenesulfonamide group.

Uniqueness

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-10-8-11(4-6-13(10)16)17-22(18,19)12-5-7-14(20-2)15(9-12)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCPPLVWQOKGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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